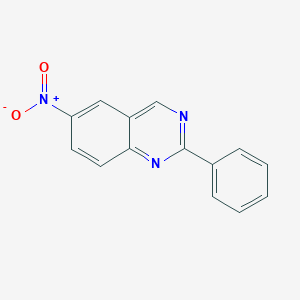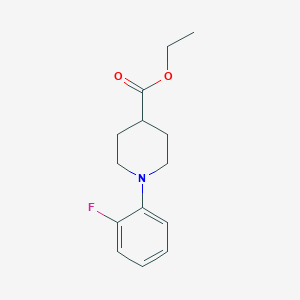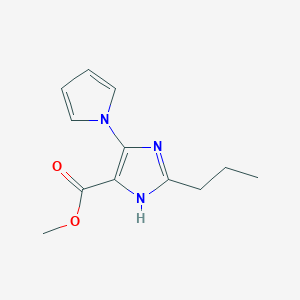![molecular formula C12H15ClO3 B8406159 Methyl [4-(3-chloropropoxy)phenyl]acetate](/img/structure/B8406159.png)
Methyl [4-(3-chloropropoxy)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [4-(3-chloropropoxy)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(3-chloropropoxy)phenyl]acetate typically involves the esterification of p-(3-chloropropoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methyl [4-(3-chloropropoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
- p-(3-chloropropoxy)phenylacetic acid. p-(3-chloropropoxy)phenylmethanol.
Substitution: Products depend on the nucleophile used, such as p-(3-azidopropoxy)phenylacetate or p-(3-cyanopropoxy)phenylacetate.
科学研究应用
Methyl [4-(3-chloropropoxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of Methyl [4-(3-chloropropoxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The 3-chloropropoxy group can also interact with cellular components, potentially affecting cell signaling and metabolism.
相似化合物的比较
Methyl [4-(3-chloropropoxy)phenyl]acetate can be compared with other similar compounds, such as:
Methyl phenylacetate: Lacks the 3-chloropropoxy group, making it less reactive in certain substitution reactions.
Ethyl[p-(3-chloropropoxy)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl[p-(2-chloropropoxy)phenyl]acetate: The chlorine atom is positioned differently, which can influence the compound’s chemical properties and reactivity.
This compound is unique due to the specific positioning of the 3-chloropropoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
methyl 2-[4-(3-chloropropoxy)phenyl]acetate |
InChI |
InChI=1S/C12H15ClO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChI 键 |
VTGQWPRIFPILSC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Amino-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B8406085.png)
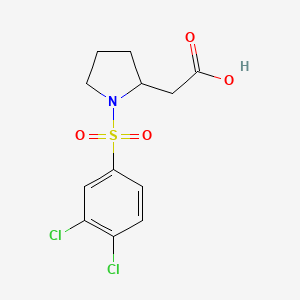
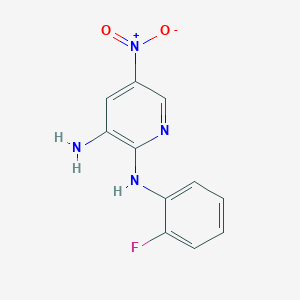
![2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-3H-quinazolin-4-one](/img/structure/B8406110.png)

